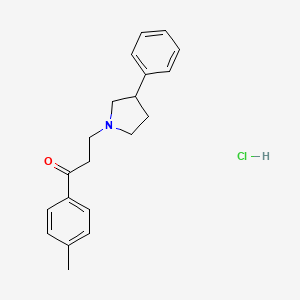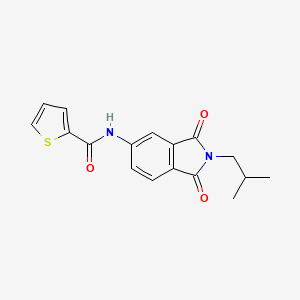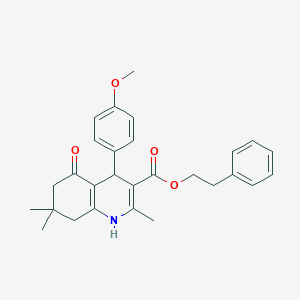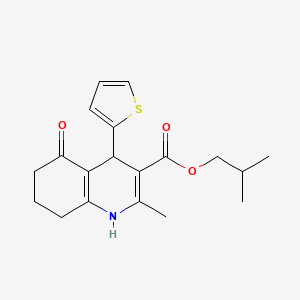![molecular formula C21H28N4O2 B5045825 1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(2-ethoxybenzyl)methanamine](/img/structure/B5045825.png)
1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(2-ethoxybenzyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(2-ethoxybenzyl)methanamine” is a complex organic molecule that contains several functional groups, including an acetyl group, a piperazine ring, a pyridine ring, and an ethoxybenzyl group. These functional groups suggest that the compound may have interesting chemical and biological properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves the reaction of appropriate precursors in the presence of a catalyst or under specific conditions . For example, piperazine derivatives can be synthesized through cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring and the pyridine ring suggests that the compound may have a rigid, cyclic structure. The acetyl and ethoxybenzyl groups are likely to be attached to the nitrogen atoms in the piperazine ring .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present in its structure. For example, the acetyl group could undergo nucleophilic acyl substitution reactions, while the piperazine ring could participate in reactions typical of secondary amines .Mecanismo De Acción
Propiedades
IUPAC Name |
1-[4-[3-[[(2-ethoxyphenyl)methylamino]methyl]pyridin-2-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-3-27-20-9-5-4-7-18(20)15-22-16-19-8-6-10-23-21(19)25-13-11-24(12-14-25)17(2)26/h4-10,22H,3,11-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKFWHIZZBAWTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNCC2=C(N=CC=C2)N3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3-chlorophenyl)-N-[(3-methoxyphenyl)methyl]ethanamine](/img/structure/B5045745.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B5045766.png)
![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(3-methoxypropyl)glycinamide](/img/structure/B5045774.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2,2-diphenylacetamide](/img/structure/B5045777.png)

![1-benzyl-4-[(4-tert-butylphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B5045800.png)

![4-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexan-1-amine](/img/structure/B5045820.png)
![ethyl 1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinecarboxylate](/img/structure/B5045821.png)
![[4-[(E)-[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]-2-ethoxyphenyl] furan-2-carboxylate](/img/structure/B5045830.png)


![1-chloro-4-[3-(4-ethoxyphenoxy)propoxy]benzene](/img/structure/B5045845.png)
